(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
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Overview
Description
(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H8ClF2N3 and a molecular weight of 219.62 . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 4,5-difluoro-1H-1,3-benzodiazole with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
Scientific Research Applications
(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(5-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Similar in structure but with a single fluorine atom.
(4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Another related compound with a single fluorine atom.
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: A compound with a similar benzodiazole structure but different functional groups.
Uniqueness
(4,5-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is unique due to the presence of two fluorine atoms at specific positions on the benzodiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
1201597-24-1 |
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Molecular Formula |
C8H8ClF2N3 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
(4,5-difluoro-1H-benzimidazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F2N3.ClH/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5;/h1-2H,3,11H2,(H,12,13);1H |
InChI Key |
HXUXEANWQQEVMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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